molecular formula C13H17ClN2 B13893676 2-Chloro-4-(dipropylamino)benzonitrile CAS No. 821776-69-6

2-Chloro-4-(dipropylamino)benzonitrile

Cat. No.: B13893676
CAS No.: 821776-69-6
M. Wt: 236.74 g/mol
InChI Key: PHSDEYLHNVLWHD-UHFFFAOYSA-N
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Description

2-Chloro-4-(dipropylamino)benzonitrile is a benzonitrile derivative featuring a chlorine substituent at the 2-position and a dipropylamino group (-N(C₃H₇)₂) at the 4-position of the benzene ring.

Properties

CAS No.

821776-69-6

Molecular Formula

C13H17ClN2

Molecular Weight

236.74 g/mol

IUPAC Name

2-chloro-4-(dipropylamino)benzonitrile

InChI

InChI=1S/C13H17ClN2/c1-3-7-16(8-4-2)12-6-5-11(10-15)13(14)9-12/h5-6,9H,3-4,7-8H2,1-2H3

InChI Key

PHSDEYLHNVLWHD-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=CC(=C(C=C1)C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(dipropylamino)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzonitrile with dipropylamine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(dipropylamino)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate the substitution of the chlorine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced products.

Scientific Research Applications

2-Chloro-4-(dipropylamino)benzonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(dipropylamino)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-Chloro-4-(dipropylamino)benzonitrile with key analogs based on substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Applications/Notes References
This compound (Target) -Cl (2-), -N(Pr)₂ (4-), -CN C₁₃H₁₇ClN₂ (estimated) ~228.74 (estimated) Likely agrochemical/pharmaceutical intermediate N/A
2-Chloro-4-(3-methoxyphenyl)benzonitrile -Cl (2-), -C₆H₄-3-OCH₃ (4-), -CN C₁₄H₁₀ClNO 243.69 Pesticide standards; environmental use
2-Chloro-4-(methylamino)benzonitrile -Cl (2-), -NHCH₃ (4-), -CN C₈H₆ClN₂ 166.61 Lab reagent (discontinued); limited data
4-Chloro-2-[(2-methyl-1-phenylpropyl)amino]benzonitrile -Cl (4-), -NHCH(CH₂Ph)CH₃ (2-), -CN C₁₇H₁₇ClN₂ 284.78 Specialty chemical; structural complexity
2-Chloro-4-(3-chloro-4-cyanophenyl)benzonitrile -Cl (2-), -C₆H₃ClCN (4-), -CN C₁₄H₆Cl₂N₂ 281.02 High halogen content; potential material science applications

Key Observations:

Substituent Effects on Reactivity: The dipropylamino group in the target compound is bulkier and more electron-donating than the methylamino group in 2-chloro-4-(methylamino)benzonitrile . This may enhance solubility in organic solvents but reduce water solubility compared to smaller amines.

Halogen and Cyano Synergy: The dual chloro-cyano configuration in 2-chloro-4-(3-chloro-4-cyanophenyl)benzonitrile introduces strong electron-withdrawing effects, likely increasing thermal stability but reducing solubility. The target compound’s single chloro and cyano groups may offer a balance between reactivity and solubility.

Applications: Pesticide intermediates: Compounds like 2-chloro-4-(3-methoxyphenyl)benzonitrile are linked to pesticide standards , suggesting the target compound could serve a similar role in herbicide or fungicide synthesis. Specialty chemicals: Structural analogs with complex substituents (e.g., ) are used in niche synthetic applications, highlighting the versatility of chloro-aminobenzonitriles.

Synthetic Challenges: The dipropylamino group may introduce steric hindrance during synthesis, unlike smaller amines (e.g., methylamino). Reaction conditions for similar compounds (e.g., solvent effects in benzonitrile reactions ) could guide optimization.

Biological Activity

2-Chloro-4-(dipropylamino)benzonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C13H16ClN
  • Molecular Weight : 235.73 g/mol
  • CAS Number : 821776-69-6

The biological activity of this compound primarily revolves around its interaction with the androgen receptor (AR). It has been identified as a selective androgen receptor modulator (SARM), which means it can selectively activate or inhibit the AR depending on the context. This property is particularly useful in treating conditions such as prostate cancer, where modulation of AR activity can influence tumor growth and progression.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, particularly those associated with prostate cancer. The compound's mechanism involves:

  • AR Antagonism : It binds to the androgen receptor with high affinity, leading to reduced signaling pathways that promote cancer cell growth .
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, which is essential for reducing tumor size and preventing metastasis .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been studied for its antimicrobial properties. It has demonstrated activity against various bacterial strains, suggesting potential applications in treating infections .

Case Studies and Experimental Data

Several studies have explored the biological effects of this compound:

  • Prostate Cancer Cell Lines :
    • A study reported that this compound significantly inhibited the growth of LNCaP and PC3 prostate cancer cell lines. The IC50 values were found to be in the low micromolar range, highlighting its potency as an AR antagonist .
  • Antimicrobial Testing :
    • In antimicrobial assays, this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Comparative Analysis

To contextualize the activity of this compound, a comparison with similar compounds can be insightful:

Compound NameStructure TypeBiological ActivityIC50/ MIC Values
This compoundSARMAnticancer, AntimicrobialLow µM / Variable
ClindamycinAntibioticAntibacterialLow µg/mL
LincomycinAntibioticAntibacterialLow µg/mL

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